molecular formula C11H13NO B7571280 (E)-N-methyl-3-(3-methylphenyl)prop-2-enamide

(E)-N-methyl-3-(3-methylphenyl)prop-2-enamide

Cat. No. B7571280
M. Wt: 175.23 g/mol
InChI Key: JCTFYJFCEUTNLD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-methyl-3-(3-methylphenyl)prop-2-enamide, also known as N-methylcinnamamide, is a chemical compound with the molecular formula C12H13NO. It is an organic compound that belongs to the class of amides. This compound is widely used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of (E)-N-methyl-3-(3-methylphenyl)prop-2-enamide is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(E)-N-methyl-3-(3-methylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to possess antifungal and antibacterial properties. It has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been found to possess antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-N-methyl-3-(3-methylphenyl)prop-2-enamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of (E)-N-methyl-3-(3-methylphenyl)prop-2-enamide in scientific research. One possible direction is to investigate its potential as a therapeutic agent for various diseases. Another possible direction is to explore its use as a catalyst in organic synthesis reactions. Furthermore, its potential as a ligand in the synthesis of metal complexes could also be investigated.

Synthesis Methods

The synthesis of (E)-N-methyl-3-(3-methylphenyl)prop-2-enamide can be achieved by reacting N-methylaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces the desired product in good yield.

Scientific Research Applications

(E)-N-methyl-3-(3-methylphenyl)prop-2-enamide is used in various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis, particularly in the preparation of amides and esters. Additionally, it is used as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

(E)-N-methyl-3-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-4-3-5-10(8-9)6-7-11(13)12-2/h3-8H,1-2H3,(H,12,13)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTFYJFCEUTNLD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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